molecular formula C27H27N5O2 B2572107 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 843633-55-6

8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2572107
CAS No.: 843633-55-6
M. Wt: 453.546
InChI Key: FJMFNXKYYQOKPK-UHFFFAOYSA-N
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Description

Chemical Structure and Significance The compound 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as Compound A) is a xanthine derivative structurally derived from theophylline (1,3-dimethylxanthine). Its core purine-2,6-dione scaffold is substituted at the N1 and N3 positions with methyl groups, while the C7 and C8 positions bear a 1-naphthylmethyl group and a benzyl(methyl)aminomethyl moiety, respectively. These substitutions confer unique physicochemical and pharmacological properties compared to simpler xanthines.

Synthetic Pathways
Compound A is synthesized via sequential alkylation and amination reactions:

N7-Alkylation: Theophylline derivatives undergo alkylation at the N7 position using 1-(bromomethyl)naphthalene under basic conditions (K₂CO₃/KI in DMF) to introduce the 1-naphthylmethyl group .

C8-Amination: The C8 position is functionalized via nucleophilic substitution or microwave-assisted amination with benzyl(methyl)amine derivatives, yielding the benzyl(methyl)aminomethyl substituent .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-29(16-19-10-5-4-6-11-19)18-23-28-25-24(26(33)31(3)27(34)30(25)2)32(23)17-21-14-9-13-20-12-7-8-15-22(20)21/h4-15H,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMFNXKYYQOKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 797028-22-9, is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24N4O2\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a purine base with multiple substituents that enhance its biological activity. The presence of a benzyl group and naphthylmethyl moiety contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of purine can inhibit tumor growth by interfering with nucleotide synthesis and DNA replication. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.
  • Antioxidant Effects : The compound may possess antioxidant properties, which help in reducing oxidative stress in cells. This effect is crucial for preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including those related to purine metabolism.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Adenosine Receptor Modulation : Given its structural similarity to adenosine, the compound may interact with adenosine receptors, influencing various physiological processes such as inflammation and immune response.
  • DNA Intercalation : The naphthylmethyl group may facilitate intercalation into DNA strands, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies and Research Findings

A review of recent literature reveals several key findings related to the biological activity of this compound:

  • Anticancer Studies : A study published in Cancer Letters demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound in a model of neurodegeneration. It was shown to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
  • Metabolic Pathway Inhibition : Research conducted on metabolic pathways revealed that the compound inhibited xanthine oxidase activity, which is involved in uric acid production. This inhibition could have implications for treating conditions like gout .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits xanthine oxidase

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of Compound A are compared below:

Compound C7 Substituent C8 Substituent Molecular Formula Molecular Weight Key References
Compound A 1-Naphthylmethyl Benzyl(methyl)aminomethyl C₂₇H₂₈N₆O₂ 492.56 g/mol
Compound B 3-Methylbenzyl 8-[2-(Diethylamino)ethyl]amino C₂₂H₂₉N₇O₂ 435.51 g/mol
Compound C 2-Methylbenzyl Benzyl(2-hydroxyethyl)amino C₂₂H₂₅N₅O₃ 415.47 g/mol
Compound D 1-Naphthylmethyl [2-(Dimethylamino)ethyl]amino C₂₂H₂₆N₆O₂ 406.49 g/mol
Compound E 5-Methyl-1,3,4-oxadiazolylmethyl Benzyl(methyl)amino C₁₆H₁₈N₆O₃ 342.36 g/mol
Key Structural Differences and Implications

C7 Substituent: 1-Naphthylmethyl (Compounds A and D) enhances lipophilicity (logP ~2.8–3.5) compared to smaller alkyl/aromatic groups (e.g., 3-methylbenzyl in Compound B) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

C8 Substituent: Benzyl(methyl)aminomethyl (Compound A) provides moderate steric bulk and basicity (pKa ~8.5), which may influence adenosine receptor affinity . Aminoethyl derivatives (Compounds B, D) increase hydrogen-bonding capacity, enhancing interactions with phosphodiesterase (PDE) active sites .

Pharmacological Activity
Compound Biological Target Activity Potency (IC₅₀/EC₅₀) References
A Adenosine A₁/A₂A receptors Antagonist (predicted) Not reported
D PDE3/4 Inhibitor 0.8–1.2 μM
E Opioid receptors (indirect) Antitussive (citric acid model) ED₅₀ = 15 mg/kg (oral)
F* ALDH1 (aldehyde dehydrogenase) Inhibitor IC₅₀ = 0.03 μM

*Compound F: 8-Chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione .

Key Findings :

  • Antitussive Activity: Compound E’s oxadiazolylmethyl group confers antitussive effects via indirect opioid receptor modulation, contrasting with Compound A’s predicted adenosine receptor antagonism .
  • PDE Inhibition: Aminoethyl substituents (Compound D) improve PDE3/4 inhibition compared to bulkier benzyl groups (Compound A), aligning with antiasthmatic applications .

Q & A

Q. What advanced techniques are used to study interactions with enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., CDK2).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for adenosine receptor subtypes .
  • Cryo-EM : Resolve compound-bound complexes of large targets (e.g., G-protein-coupled receptors) at near-atomic resolution .

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